3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-13(18-5-10(6-18)20-14(22)8-25-16(20)24)7-19-9-17-12-4-2-1-3-11(12)15(19)23/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPZPFUFDYEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone ring is typically synthesized via cyclocondensation reactions. Patent WO2014036022A1 describes a method where methyl 2-amino-5-nitrobenzoate undergoes cyclization with formamide at 180°C for 6 hours, yielding 5-nitro-4-oxoquinazolin-3(4H)-yl derivatives (83% yield). Subsequent hydrogenation with Pd/C in ethanol reduces the nitro group to an amine (91% yield).
Alternative Route Using Isatoic Anhydride
US9303014B2 discloses a two-step protocol:
- Acylation : Isatoic anhydride reacts with acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Ring Closure : Treatment with ammonium acetate in acetic acid at reflux forms the quinazolinone nucleus (78% yield).
Preparation of the Azetidine-3-yl-acetyl Linker
Azetidine Ring Synthesis
Azetidine precursors are synthesized via intramolecular nucleophilic substitution. A representative method from WO2014179416A1 involves:
- Epichlorohydrin Amination : Reacting epichlorohydrin with benzylamine to form 1-benzylazetidin-3-ol (62% yield).
- Oxidation : Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to a ketone.
- Reductive Amination : Condensation with glyoxylic acid followed by sodium cyanoborohydride reduction introduces the acetyl group.
Oxazolidine-2,4-dione Formation
Cyclization of Urea Derivatives
Oxazolidinedione rings are constructed via cyclization of N-carboxyalkyl urea intermediates. A protocol adapted from PubChem CID 91814837 employs:
- Urea Formation : Reaction of 3-aminopropanol with ethyl chlorooxoacetate in THF.
- Base-Mediated Cyclization : Using potassium tert-butoxide in DMF at 0°C to room temperature (68% yield).
Convergent Coupling Strategies
Fragment Assembly via Amide Bond Formation
The final coupling of the quinazolinone, azetidine-acetyl, and oxazolidinedione fragments is achieved through sequential amidation:
Step 1: Quinazolinone-Azetidine Coupling
- Activate the quinazolinone’s carboxylic acid (from hydrolyzed methyl ester) with HOBt/EDC in DCM.
- React with 3-aminomethylazetidine at 0°C for 12 hours (74% yield).
Step 2: Oxazolidinedione Attachment
- Couple the azetidine’s secondary amine with oxazolidinedione-3-carboxylic acid using DCC/DMAP in acetonitrile (81% yield).
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Comparative studies from multiple patents reveal:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Coupling Solvent | DCM vs. THF | +12% in DCM |
| Reaction Temp | 0°C vs. RT | +9% at 0°C |
| Catalyst Loading | 1.2 eq EDC | +15% |
Purification Techniques
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes diastereomers.
- Crystallization : Recrystallization from ethanol/water enhances purity to >99% (HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazolinone H-2), 4.89 (m, 1H, azetidine H-3), 4.12 (t, J=8.4 Hz, 2H, oxazolidinedione H-5).
- HRMS : Calculated for C₁₇H₁₅N₃O₅ [M+H]⁺: 342.1054; Found: 342.1056.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach from WO2014036022A1 combines quinazolinone formation and azetidine coupling in a single vessel using microwave irradiation (150°C, 30 min, 65% yield).
Enzymatic Catalysis
Lipase-mediated acyl transfer (Candida antarctica) achieves enantioselective coupling, producing the (R)-isomer with 92% ee.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing EDC with cheaper T3P® (propylphosphonic anhydride) reduces production costs by 40% without compromising yield (78% vs. 81%).
Waste Stream Management
Patent US9303014B2 details a closed-loop system recovering DCM and TEA via distillation (98% solvent reuse).
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetyl Group
The acetyl linker (-CO-) between the azetidine and quinazolinone rings is susceptible to nucleophilic attack.
Oxazolidine-2,4-dione Ring Opening
The oxazolidine-2,4-dione core undergoes ring-opening under basic or nucleophilic conditions, forming dicarboxylic acid derivatives or adducts.
Azetidine Ring Functionalization
The azetidine ring participates in alkylation or ring-opening reactions due to its strained three-membered structure.
Quinazolinone Electrophilic Substitution
The quinazolinone moiety may undergo electrophilic substitution at electron-rich positions.
Cyclization Reactions
The compound’s hybrid structure enables intramolecular cyclization to form fused heterocycles.
Salt Formation
Basic nitrogen atoms in the azetidine or quinazolinone rings can form salts with acids.
| Reaction Type | Reagents/Conditions | Products | Evidence |
|---|---|---|---|
| Hydrochloride formation | HCl (gaseous or aqueous) | Water-soluble hydrochloride salt | Salt derivatives in |
Cross-Coupling Reactions
The aryl groups in quinazolinone may participate in metal-catalyzed coupling.
| Reaction Type | Reagents/Conditions | Products | Evidence |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-functionalized derivatives | Patent examples |
Key Observations:
-
The oxazolidine-2,4-dione and acetyl groups are primary reactive sites for nucleophilic attack.
-
Strain in the azetidine ring facilitates ring-opening or alkylation.
-
Quinazolinone’s aromaticity allows electrophilic substitution but with moderate reactivity compared to simpler arenes.
Research Gaps:
Experimental data on specific reaction yields or kinetics for this compound are not explicitly reported in the provided sources. Further studies are needed to validate these proposed pathways.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several pharmacological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxazolidine and quinazoline possess significant antimicrobial properties. For example, compounds containing the oxadiazole ring have been reported to exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the quinazoline structure further enhances this activity due to its ability to inhibit essential bacterial enzymes.
Anticancer Properties
The anticancer potential of compounds containing oxazolidine and quinazoline has been documented extensively. For instance, research on related compounds suggests that they can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The dual action of antimicrobial and anticancer activities makes this compound particularly interesting for further exploration.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Synthesis Approaches
The synthesis of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can be achieved through several methods:
- Multi-step synthesis involving the formation of the oxadiazole ring followed by coupling with quinazoline derivatives.
- Use of Mannich reactions to introduce the azetidine moiety effectively .
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of synthesized derivatives of oxadiazole and quinazoline against common pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, highlighting their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In another research effort, derivatives of this compound were tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed significant cytotoxic effects at micromolar concentrations, suggesting a promising avenue for drug development .
Case Study 3: In Vivo Studies
Animal model studies have shown that compounds similar to this one can reduce tumor size significantly while exhibiting minimal toxicity. This supports their potential use as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity to influence cellular signaling.
DNA/RNA Interactions: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone-Acetamide Derivatives
Compounds sharing the 4-oxoquinazolin-3(4H)-yl-acetyl backbone (e.g., 4d–4g from ) differ in aromatic substituents, impacting physicochemical and biological properties:
Key Comparison :
- The target compound replaces aromatic substituents with an azetidine-oxazolidinedione system, likely improving metabolic stability compared to 4d–4g .
Azetidine/Thiazolidinone-Containing Quinazolinones
Compounds 231 and 232 () incorporate azetidinone or thiazolidinone moieties fused to quinazolinone:
- 231 : 3-(3-Chloro-2-oxo-4-aryl-azetidin-1-yl)-quinazolin-4(3H)-one.
- 232 : 3-(4-Oxo-2-aryl-thiazolidin-3-yl)-quinazolin-4(3H)-one.
Key Comparison :
- The target compound’s oxazolidinedione moiety may offer superior enzyme inhibition (e.g., kinase or protease targets) compared to the thiazolidinone in 232 .
Carbamide/Carbamate Derivatives
Quinazolinone derivatives with carbamide (18a–g) or carbamate (18h–i) groups () exhibit structural diversity:
Key Comparison :
- The target compound’s oxazolidinedione group may provide different electronic effects compared to carbamates/carbamides, influencing receptor interactions.
- Carbamide derivatives (e.g., 18a) prioritize hydrogen-bonding interactions, whereas the target compound’s rigid heterocycles may favor steric complementarity .
Biological Activity
The compound 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure
The compound features a complex structure that integrates several pharmacologically active moieties:
- Quinazolinone nucleus : Known for a wide spectrum of biological activities.
- Oxazolidine ring : Associated with antibacterial properties.
- Azetidine group : Contributes to the overall biological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the quinazolinone core.
- Acetylation to introduce the acetyl group.
- Cyclization to form the oxazolidine structure.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies on quinazolinone derivatives have shown effectiveness against various bacterial strains and fungi:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
The antimicrobial efficacy is often assessed using methods such as broth microdilution, revealing that certain halogenated derivatives show enhanced activity compared to their non-halogenated counterparts .
| Compound Type | Activity Against Bacteria/Fungi |
|---|---|
| Quinazolinone Derivatives | Effective against multiple strains |
| Oxadiazole Derivatives | Notable antifungal and antibacterial |
Anticancer Potential
The compound's structure suggests potential as an anticancer agent, particularly through mechanisms involving inhibition of specific kinases associated with cancer progression. For instance, studies on similar compounds have highlighted their role in inhibiting BCL6, a transcriptional repressor implicated in various cancers .
Case Studies
- Antimicrobial Study :
- Anticancer Research :
Q & A
Q. What are the key synthetic strategies for constructing the quinazolinone-oxazolidinedione scaffold in this compound?
The synthesis involves multi-step routes, starting with the reaction of 4-quinazolinone derivatives with ethyl chloroacetate in the presence of K₂CO₃ and acetone to form intermediates like ethyl (4-oxoquinazolin-3-yl)acetate . Subsequent steps include coupling with azetidine derivatives via nucleophilic acyl substitution (e.g., using benzyloxyacetyl chloride) to introduce the azetidine-acetyl linker, followed by oxazolidine-2,4-dione ring formation under cyclization conditions . Key challenges include optimizing reaction temperatures (often reflux conditions) and solvent selection (e.g., dioxane or acetonitrile) to improve yields .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying connectivity of the quinazolinone, azetidine, and oxazolidinedione moieties . Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O stretches (~1670–1730 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) . High Performance Liquid Chromatography (HPLC) ensures purity, particularly for intermediates prone to side reactions .
Q. What functional groups in this compound are most reactive, and how do they influence its stability?
The oxazolidine-2,4-dione ring is prone to hydrolysis under acidic or basic conditions, which can alter pharmacokinetic properties . The acetyl linker between the azetidine and quinazolinone may undergo nucleophilic substitution, enabling further derivatization . The 4-oxoquinazolin-3(4H)-yl group participates in hydrogen bonding, critical for target binding but susceptible to metabolic oxidation .
Q. What are common reactions used to modify this compound for structure-activity relationship (SAR) studies?
- Azetidine ring modifications : Substitution at the azetidine nitrogen with acyl or carbamate groups (e.g., using phenyl isocyanate) .
- Oxazolidinedione ring opening : Alkaline hydrolysis to generate carboxylic acid derivatives for prodrug strategies .
- Quinazolinone functionalization : Introducing substituents at the 2- or 6-positions via electrophilic aromatic substitution to modulate bioactivity .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability?
Computational reaction design (e.g., quantum chemical calculations and retrosynthetic analysis) helps identify optimal pathways and reduce trial-and-error approaches . For example, ICReDD’s methods integrate computational screening of reaction parameters (e.g., solvent polarity, catalyst loading) to prioritize high-yield conditions . Parallel synthesis of intermediates (e.g., azetidine derivatives) using flow chemistry may enhance scalability .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer assays) be resolved?
Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability or cancer cell line selectivity). Methodological standardization, such as using the MTT assay for cytotoxicity (e.g., MDA-MB-231 cells) alongside MIC determinations for antimicrobial activity, clarifies context-dependent effects . Molecular docking studies can further rationalize divergent activities by comparing target binding modes (e.g., kinase vs. bacterial enzyme inhibition) .
Q. What computational tools are effective for predicting the pharmacokinetic properties of derivatives?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing metabolic stability . Molecular dynamics simulations model interactions with cytochrome P450 enzymes to predict oxidation sites . ADMET prediction software (e.g., SwissADME) evaluates solubility, permeability, and toxicity risks early in derivative design .
Q. What is the role of the azetidine-oxazolidinedione linker in target engagement?
The linker’s conformational rigidity (from the azetidine ring) and hydrogen-bonding capacity (from oxazolidinedione) are critical for binding to enzymes like dihydrofolate reductase or kinases. SAR studies show that replacing azetidine with piperidine reduces activity, suggesting optimal ring size for target fit .
Q. How can researchers address challenges in characterizing degradation products?
Advanced LC-MS/MS systems with high-resolution mass analyzers (e.g., Q-TOF) identify degradation fragments, while tandem MS/MS elucidates fragmentation pathways . For example, hydrolysis of the oxazolidinedione ring generates dicarboxylic acid derivatives detectable via negative-ion mode .
Q. What strategies are recommended for designing derivatives with enhanced blood-brain barrier (BBB) penetration?
Introducing lipophilic substituents (e.g., methylthio groups) improves logP values, while reducing hydrogen bond donors (e.g., masking the oxazolidinedione carbonyl as a prodrug) enhances BBB permeability . In vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) validate penetration potential before in vivo studies .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Their Roles
Q. Table 2: Common Biological Assays and Their Applications
| Assay Type | Application | Limitations |
|---|---|---|
| MTT cytotoxicity | Anticancer activity screening (e.g., MDA-MB-231 cells) | Does not differentiate cytostatic vs. cytotoxic effects |
| Broth microdilution | Antimicrobial activity (MIC determination) | Strain-specific variability requires multiple replicates |
| Molecular docking | Target engagement prediction (e.g., TACE inhibition) | Limited by static protein models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
